Thalidomide-5-PEG4-NH2 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C21H28ClN3O8 |

|---|---|

Peso molecular |

485.9 g/mol |

Nombre IUPAC |

5-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C21H27N3O8.ClH/c22-5-6-29-7-8-30-9-10-31-11-12-32-14-1-2-15-16(13-14)21(28)24(20(15)27)17-3-4-18(25)23-19(17)26;/h1-2,13,17H,3-12,22H2,(H,23,25,26);1H |

Clave InChI |

BHDMUWYMFJLPDV-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCN.Cl |

Origen del producto |

United States |

Foundational & Exploratory

The Architect's Toolkit: A Technical Guide to Thalidomide-5-PEG4-NH2 Hydrochloride in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This technical guide provides an in-depth exploration of Thalidomide-5-PEG4-NH2 hydrochloride, a crucial building block in the design and synthesis of PROTACs that recruit the E3 ubiquitin ligase Cereblon (CRBN). We will delve into its mechanism of action, provide a framework for the synthesis of PROTACs utilizing this linker, present detailed experimental protocols for their characterization, and discuss the importance of quantitative analysis in the development of potent and selective protein degraders.

Introduction: The PROTAC Revolution and the Role of E3 Ligase Recruitment

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome. This catalytic mechanism allows for the sub-stoichiometric degradation of target proteins, offering a significant advantage over traditional occupancy-driven inhibitors.

The choice of E3 ligase is a critical aspect of PROTAC design. Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most widely utilized E3 ligases in PROTAC development. Thalidomide (B1683933) and its analogues, known as immunomodulatory drugs (IMiDs), are well-characterized ligands for CRBN. This compound is a synthetic chemical tool that incorporates the CRBN-binding thalidomide moiety and a flexible polyethylene (B3416737) glycol (PEG) linker, terminating in a primary amine for facile conjugation to a POI ligand.

Mechanism of Action: Orchestrating Protein Degradation

The primary function of this compound is to serve as the CRBN-recruiting arm of a PROTAC. The thalidomide component specifically binds to the CRBN E3 ligase, while the terminal amine of the PEG4 linker is covalently attached to a ligand targeting a specific protein for degradation. The resulting PROTAC molecule then orchestrates the following sequence of events:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (POI) and the CRBN E3 ligase, forming a transient ternary complex. The flexibility and length of the PEG4 linker are crucial for allowing the two proteins to come into a productive orientation.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically cleaves the POI into small peptides.

-

Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to recruit another POI molecule, thus acting catalytically to induce the degradation of multiple protein copies.

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

While specific binding affinity and degradation data for PROTACs utilizing the precise this compound linker are not extensively available in the public domain, we can present representative data for thalidomide and other thalidomide-based PROTACs to provide a quantitative context for researchers.

Table 1: Binding Affinities of Thalidomide to CRBN

| Compound | Binding Affinity (Kd) | Method |

| (S)-thalidomide | ~2.5 µM | Isothermal Titration Calorimetry (ITC) |

| (R)-thalidomide | Weaker binding | Isothermal Titration Calorimetry (ITC) |

Note: The addition of a PEG linker at the 5-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN.

Table 2: Representative Degradation Data for Thalidomide-based PROTACs Targeting Various Proteins

| PROTAC Target | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |

| BRD4 | PEG-based | 293T | 5 | >90 |

| BTK | PEG-based | MOLM-14 | 8 | >95 |

| EGFR | PEG-based | H1975 | 30 | ~85 |

| RIPK2 | Alkyl-based | THP-1 | 15 | >90 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is compiled from various literature sources and is intended for comparative purposes. Actual values for a specific PROTAC will depend on the target ligand, linker length, and cellular context.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent characterization of its biological activity.

Synthesis of a PROTAC using this compound

This protocol describes a general procedure for conjugating this compound to a target protein ligand containing a carboxylic acid functional group via amide bond formation.

Materials:

-

This compound

-

Target protein ligand with a carboxylic acid group

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling agent

-

Anhydrous N,N-Dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometry (MS) for characterization

Protocol:

-

Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the solution to neutralize the hydrochloride salt of the linker and to act as a base for the coupling reaction.

-

In a separate vial, dissolve this compound (1.1 equivalents) and PyBOP (1.2 equivalents) in anhydrous DMF.

-

Add the solution from step 3 to the solution from step 2 dropwise with stirring.

-

Allow the reaction to proceed at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the PROTAC by mass spectrometry and analytical HPLC.

Figure 2: Experimental workflow for PROTAC synthesis.

Western Blotting for Protein Degradation Analysis

This protocol is used to quantify the extent of target protein degradation in cells treated with the PROTAC.

Materials:

-

Cell line expressing the target protein

-

Cell culture medium and supplements

-

PROTAC stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Materials:

-

Cell line expressing the target protein

-

PROTAC and vehicle control

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer containing a deubiquitinase inhibitor (e.g., PR-619)

-

Antibody against the target protein for immunoprecipitation

-

Protein A/G magnetic beads

-

Antibody against ubiquitin

-

Western blotting reagents

Protocol:

-

Cell Treatment: Treat cells with the PROTAC, vehicle control, and the PROTAC in combination with a proteasome inhibitor (MG132) for a shorter time course (e.g., 4-8 hours).

-

Cell Lysis: Lyse the cells in the specialized lysis buffer.

-

Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody and protein A/G beads.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increase in the ubiquitin smear in the PROTAC-treated samples (especially in the presence of MG132) indicates PROTAC-induced ubiquitination.

Conclusion

This compound is a versatile and valuable tool for the development of CRBN-recruiting PROTACs. Its well-defined structure, incorporating a potent E3 ligase ligand and a flexible linker with a reactive handle, facilitates the synthesis of a wide range of protein degraders. The experimental protocols outlined in this guide provide a robust framework for the synthesis and functional characterization of these novel therapeutic agents. As the field of targeted protein degradation continues to expand, the rational design and rigorous evaluation of PROTACs, enabled by building blocks like this compound, will be paramount in unlocking their full therapeutic potential.

The Structure and Properties of Thalidomide-5-PEG4-NH2 Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Thalidomide-5-PEG4-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document details the molecule's structure, physicochemical properties, and its application in targeted protein degradation.

Core Compound Specifications

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the well-characterized thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a four-unit polyethylene (B3416737) glycol (PEG4) linker terminating in a primary amine.[1][2] This terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, thereby forming a heterobifunctional PROTAC. The hydrochloride salt form is often preferred due to its improved stability over the free base.[3]

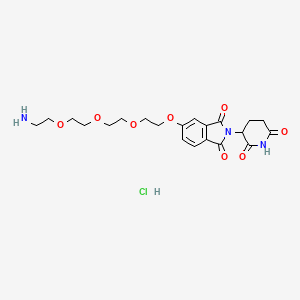

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₈ClN₃O₈ | [2] |

| Molecular Weight | 485.92 g/mol | [2] |

| CAS Number | 2743434-24-2 | [2] |

| Appearance | Light yellow to yellow oil | [2] |

| Purity | ≥95% (as reported by vendors) | |

| Solubility | DMSO: 100 mg/mL (205.80 mM) | [2] |

| Storage Conditions | Powder: -20°C (sealed, away from moisture)In Solvent (-80°C): 6 monthsIn Solvent (-20°C): 1 month | [2] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Thalidomide and its derivatives function as "molecular glues" that modulate the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex.[4][5] This complex, comprising Cereblon (CRBN), DNA damage-binding protein 1 (DDB1), Cullin-4 (CUL4), and Regulator of Cullins-1 (ROC1), is a key component of the cell's natural protein disposal machinery.[4]

When incorporated into a PROTAC, the thalidomide moiety of this compound binds to CRBN. This event, coupled with the binding of the other end of the PROTAC to a target protein of interest (POI), brings the E3 ligase complex into close proximity with the POI. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules.[6][7]

One of the well-established downstream effects of thalidomide-mediated CRBN engagement is the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is central to the immunomodulatory and anti-myeloma effects of these drugs.[8]

Signaling Pathway Diagram

The following diagram illustrates the Cereblon-mediated protein degradation pathway initiated by a thalidomide-based PROTAC.

Caption: Cereblon-mediated ubiquitination and degradation of a target protein by a thalidomide-based PROTAC.

Experimental Protocols & Methodologies

The primary application of this compound is in the synthesis of PROTACs. The terminal primary amine allows for facile conjugation to a variety of functional groups on a target protein ligand.

General Protocol for PROTAC Synthesis via Amide Bond Formation

This protocol describes the conjugation of Thalidomide-5-PEG4-NH2 to a protein of interest (POI) ligand that contains a carboxylic acid functional group. This is a standard method for creating a stable amide bond.

Materials and Reagents:

-

This compound

-

POI ligand with a carboxylic acid group

-

Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) or HATU ([2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate])

-

Anhydrous solvents: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Solvents for work-up and purification (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine)

-

Silica (B1680970) gel for column chromatography

Procedure (using EDC/NHS):

-

Activation of POI Ligand: In a dry flask, dissolve the POI ligand (1.0 eq) in anhydrous DMF or DCM. Add NHS (1.2 eq) and stir until dissolved. Add EDC hydrochloride (1.2 eq) and stir the mixture at room temperature for 1-2 hours to form the NHS ester.[9]

-

Amine Coupling: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF or DCM and add DIPEA (2.0-3.0 eq) to neutralize the hydrochloride and act as a base.[9]

-

Slowly add the thalidomide-amine solution to the activated POI ligand-NHS ester solution.[9]

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC conjugate.[9]

Experimental Workflow Diagram

The following diagram outlines the general workflow from PROTAC synthesis to the verification of target protein degradation.

Caption: General experimental workflow for the synthesis and validation of a PROTAC using Thalidomide-5-PEG4-NH2.

Conclusion

This compound is a valuable and versatile chemical tool for the development of PROTACs. Its well-defined structure, functional amine handle, and established mechanism of action in recruiting the Cereblon E3 ligase make it an essential component for researchers aiming to induce the degradation of specific proteins of interest. The provided data and protocols serve as a foundational guide for the effective utilization of this compound in the rapidly advancing field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

A Technical Guide to Thalidomide-5-PEG4-NH2 Hydrochloride in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Thalidomide-5-PEG4-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore its molecular structure, mechanism of action, and its application in the synthesis and evaluation of PROTACs designed to induce targeted protein degradation via the Cereblon (CRBN) E3 ubiquitin ligase pathway.

Introduction to PROTAC Technology and Cereblon Recruitment

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules engineered to eliminate specific, disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system.[1] A PROTAC molecule is comprised of three essential components: a ligand that binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2]

The formation of a stable POI-PROTAC-E3 ligase "ternary complex" is the critical initiating step in this process.[1] This proximity facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]

Cereblon (CRBN), which acts as a substrate receptor for the CUL4A E3 ubiquitin ligase complex, is one of the most widely exploited E3 ligases in PROTAC design.[4][5][6] This is largely due to the availability of well-characterized and potent small molecule ligands, namely thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs).[1][6][7]

Molecular Profile of this compound

This compound is a functionalized E3 ligase ligand-linker conjugate specifically designed for the modular synthesis of PROTACs. Its structure can be deconstructed into three key functional domains:

-

Thalidomide Moiety : This component serves as the high-affinity binding ligand for the CRBN E3 ligase, acting as the anchor to the cell's degradation machinery. The glutarimide (B196013) and phthalimide (B116566) rings are essential for this interaction.[8]

-

PEG4 Linker : The 4-unit polyethylene (B3416737) glycol (PEG) chain is a flexible spacer. The length and flexibility of the linker are critical parameters in PROTAC design, heavily influencing the stability and geometry of the ternary complex.[2][8] PEG linkers can also enhance the physicochemical properties of the final PROTAC molecule, such as aqueous solubility and cell permeability.[9][10]

-

Terminal Amine (-NH2) : The primary amine group serves as a versatile chemical handle. It provides a convenient and efficient point of attachment for a wide variety of target protein ligands, typically through the formation of a stable amide bond.[1] The hydrochloride salt form is used to improve the compound's stability and solubility.

Mechanism of Action

The primary role of Thalidomide-5-PEG4-NH2 within a PROTAC is to mediate the catalytic degradation of a target protein. The process is cyclical and can be summarized in the following steps:

-

Ternary Complex Formation : The PROTAC simultaneously binds to the target protein (via its conjugated warhead) and the CRBN E3 ligase (via the thalidomide moiety), forming a ternary complex.

-

Ubiquitination : The formation of this complex brings the target protein into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin (Ub) from an E2-conjugating enzyme to the target.

-

Polyubiquitination : Multiple ubiquitin molecules are sequentially added to the target protein, forming a polyubiquitin (B1169507) chain that acts as a degradation signal.

-

Proteasomal Degradation : The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

-

Recycling : The PROTAC molecule is released and can engage another target protein molecule, acting catalytically to induce multiple rounds of degradation.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is defined by several key parameters, including its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable).[9][11] The following table summarizes representative degradation data for various thalidomide-based PROTACs targeting different proteins, illustrating typical performance metrics.

| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Reference |

| Bavdegalutamide (ARV-110) | Androgen Receptor (AR) | Thalidomide Analog | Piperidine-Piperazine | < 1 nM | > 90% | VCaP | [12][13] |

| dBET1 | BRD4 | Thalidomide | Alkyl/Ether | 430 nM (EC50) | Not specified | Breast Cancer Cells | [14][15] |

| SHP2 Degrader (Compound 11) | SHP2 | Thalidomide | Not specified | 6.02 nM | Not specified | Not specified | [16] |

| BTK Degrader (NC-1) | BTK | Thalidomide | PEG-based | 2.2 nM | ~97% | Mino | [17] |

| IDO1 Degrader-1 | IDO1 | Thalidomide | PEG-based | 150 nM | > 95% | HeLa | [18] |

Note: The data presented is illustrative of thalidomide-based PROTACs. DC50 and Dmax values are highly dependent on the specific target ligand, linker composition, and experimental conditions.

Role in PROTAC Synthesis

This compound is a ready-to-use building block for the final step in PROTAC synthesis. The terminal amine allows for straightforward conjugation with a target protein ligand (warhead) that has a complementary functional group, most commonly a carboxylic acid. Standard peptide coupling reagents are used to form a robust amide bond, completing the heterobifunctional molecule.

Key Experimental Protocols

Validating the activity and specificity of a newly synthesized PROTAC is essential. Below are detailed methodologies for core experiments.

This is the primary assay to quantify changes in target protein levels following PROTAC treatment.[18]

Protocol:

-

Cell Culture and Treatment : Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).[10]

-

Cell Lysis : Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]

-

Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[18]

-

SDS-PAGE and Transfer : Separate 20-30 µg of total protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[18] Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).[10]

-

Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[9][10]

-

Data Analysis : Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized values against PROTAC concentration to determine DC50 and Dmax.[3]

To assess the specificity of the PROTAC across the entire proteome, quantitative proteomics methods like Tandem Mass Tag (TMT) labeling are employed.[11]

Protocol:

-

Sample Preparation : Treat cells with the PROTAC at a concentration known to achieve maximal target degradation (e.g., 5-10x DC50) and a vehicle control for a set time.[10]

-

Cell Lysis and Digestion : Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.[10]

-

Isobaric Labeling : Label the peptide samples from each condition (e.g., control vs. PROTAC-treated) with TMT or other isobaric tags.[10]

-

LC-MS/MS Analysis : Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

-

Data Analysis : Use specialized software to identify peptides and quantify the relative abundance of thousands of proteins across the different samples. A significant decrease in abundance should be observed for the target protein, while other protein levels should remain largely unchanged.[10]

This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.[9]

Protocol:

-

Reaction Setup : In a microcentrifuge tube, combine recombinant E1 activating enzyme, an appropriate E2 conjugating enzyme, ubiquitin, the CUL4A-DDB1-CRBN E3 ligase complex, the recombinant target protein, and ATP in reaction buffer.

-

PROTAC Addition : Add the PROTAC or vehicle control to the respective reaction tubes.

-

Incubation : Incubate the reactions at 37°C for 1-2 hours to allow for ubiquitination to occur.

-

Analysis : Stop the reaction by adding SDS loading buffer. Analyze the reaction products by Western blot, probing for the target protein. A high molecular weight smear or ladder of bands above the unmodified protein indicates polyubiquitination.

Conclusion

This compound is a versatile and valuable chemical tool for the development of CRBN-recruiting PROTACs. Its pre-functionalized structure, incorporating an optimized E3 ligase ligand and a flexible PEG linker, streamlines the synthetic process. By providing an efficient means to conjugate a wide array of target-binding warheads, it enables researchers to rapidly generate and test novel protein degraders. A thorough understanding of its mechanism and the application of robust experimental protocols are paramount to successfully leveraging this building block to create potent, selective, and therapeutically viable targeted protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. asset.library.wisc.edu [asset.library.wisc.edu]

- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]

- 14. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]

- 15. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]

- 16. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Synthesis of Thalidomide-5-PEG4-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for Thalidomide-5-PEG4-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Given the absence of a single, publicly available, step-by-step protocol, this guide consolidates information from analogous chemical syntheses and general organic chemistry principles to propose a viable multi-step synthesis. The methodologies presented are based on established chemical reactions and are intended to serve as a comprehensive resource for researchers in the field of targeted protein degradation.

Overview of the Synthetic Strategy

The synthesis of this compound can be logically approached in a three-stage process, as illustrated in the workflow below. The strategy hinges on the preparation of two key intermediates: a functionalized thalidomide (B1683933) core and a protected PEG4 linker. These intermediates are then coupled, followed by deprotection and salt formation to yield the final product.

Figure 1: Proposed overall synthetic workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of Key Intermediates

2.1. Synthesis of 5-Hydroxythalidomide (Intermediate 1)

5-Hydroxythalidomide serves as the core structure for the subsequent attachment of the PEG linker. Its synthesis has been reported in the literature and a representative protocol is described below.[1]

Reaction Scheme:

Figure 2: Synthesis of 5-Hydroxythalidomide.

Experimental Protocol:

A detailed multi-step synthesis starting from diethyl acetamidomalonate can be employed to produce 5-hydroxythalidomide.[1] This process involves the formation of a lactone derivative of N-benzyloxycarbonyl (CBZ)-protected 4-hydroxyglutamic acid, followed by reaction with 4-methoxybenzylamine, dehydration, deprotection, and phthalimidation.[1]

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Starting Material | Diethyl acetamidomalonate | [1] |

| Key Intermediate | Racemic cis-5-hydroxy-3-phthalimidoglutarimide | [1] |

| Yield | Not explicitly stated for overall process | [1] |

| Purity | Sufficient for subsequent steps | [1] |

2.2. Synthesis of 1-(tert-Butoxycarbonylamino)-11-bromo-3,6,9-trioxaundecane (Boc-NH-PEG4-Br, Intermediate 2)

This PEG linker is functionalized with a terminal bromide for coupling with 5-hydroxythalidomide and a Boc-protected amine on the other end. While the direct synthesis of this specific molecule is not widely published, a plausible route involves the mono-Boc protection of a commercially available diamine followed by functional group transformation. A more direct approach is the bromination of the commercially available Boc-NH-PEG4-OH.

Reaction Scheme:

Figure 3: Synthesis of Boc-NH-PEG4-Br.

Experimental Protocol:

-

Dissolve Boc-NH-PEG4-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) or a solution of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford Boc-NH-PEG4-Br.

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | Boc-NH-PEG4-OH |

| Yield | 60-80% |

| Purity | >95% (by NMR and HPLC) |

Stage 2: Coupling and Deprotection

2.3. Synthesis of tert-Butyl (1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yloxy)-3,6,9-trioxaundecan-11-yl)carbamate (Boc-Thalidomide-5-PEG4-NH-Boc)

The coupling of the two key intermediates is proposed to proceed via a Williamson ether synthesis.

Reaction Scheme:

Figure 4: Williamson Ether Synthesis.

Experimental Protocol:

-

To a solution of 5-hydroxythalidomide (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2-3 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of Boc-NH-PEG4-Br (1.1 equivalents) in DMF to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Boc-protected conjugate.

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Materials | 5-Hydroxythalidomide, Boc-NH-PEG4-Br |

| Yield | 50-70% |

| Purity | >95% (by NMR and HPLC) |

2.4. Synthesis of Thalidomide-5-PEG4-NH2

The final step before salt formation is the removal of the Boc protecting group.

Reaction Scheme:

Figure 5: Boc Deprotection.

Experimental Protocol:

-

Dissolve the Boc-protected conjugate (1 equivalent) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

-

Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The crude product can be used directly in the next step or purified by reverse-phase HPLC if necessary.

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | Boc-Thalidomide-5-PEG4-NH-Boc |

| Yield | >90% |

| Purity | >95% (by LC-MS) |

Stage 3: Final Product Formation

2.5. Formation of this compound

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine product.[2][3][4]

Reaction Scheme:

Figure 6: Hydrochloride Salt Formation.

Experimental Protocol:

-

Dissolve the crude Thalidomide-5-PEG4-NH2 in a minimal amount of a suitable solvent such as methanol (B129727) or ethyl acetate.

-

Cool the solution to 0 °C.

-

Slowly add a solution of hydrochloric acid in dioxane or diethyl ether (1.1 equivalents) with stirring.

-

A precipitate should form. If not, the product may be isolated by evaporation of the solvent.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | Thalidomide-5-PEG4-NH2 |

| Yield | >95% |

| Purity | >98% (by NMR and Elemental Analysis) |

Characterization Data

The final product and all intermediates should be thoroughly characterized to confirm their identity and purity.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₈ClN₃O₈ |

| Molecular Weight | 485.92 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the proposed structure |

| ¹³C NMR | Consistent with the proposed structure |

| Mass Spectrometry (ESI+) | m/z calculated for C₂₁H₂₇N₃O₈ [M-Cl]⁺: 450.18, found: 450.18 |

| Purity (HPLC) | ≥98% |

Safety Considerations

Thalidomide and its derivatives are known teratogens and must be handled with extreme caution. All experimental procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. Pregnant women or women who may become pregnant should not handle thalidomide or its analogs. All waste materials should be disposed of in accordance with institutional and national guidelines for hazardous chemical waste.

Conclusion

This technical guide outlines a feasible and detailed synthetic pathway for this compound. By providing clear experimental protocols and estimated quantitative data, this document serves as a valuable resource for researchers engaged in the synthesis of PROTACs and other targeted therapeutics. The successful synthesis of this key building block will enable further advancements in the field of induced protein degradation.

References

The Serendipitous Saga of a Repurposed Drug: A Technical Guide to the Discovery and History of Thalidomide-Based PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Once a symbol of tragedy, the drug thalidomide (B1683933) has undergone a remarkable redemption arc in the world of medicine. Its re-emergence is not merely a story of repurposing but a foundational moment in the development of a revolutionary therapeutic modality: Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide chronicles the pivotal discovery of thalidomide's mechanism of action and the subsequent evolution of thalidomide-based linkers, which have become a cornerstone of PROTAC technology. We will delve into the quantitative data that underpins their efficacy, detail the experimental protocols used to characterize them, and visualize the complex biological processes they orchestrate.

From Pariah to Pioneer: The Unexpected Role of Thalidomide

Thalidomide was first introduced in the 1950s as a sedative but was withdrawn from the market due to its devastating teratogenic effects.[] Decades later, it was found to have therapeutic efficacy in treating conditions like leprosy and multiple myeloma.[] The true breakthrough came with the discovery of its mechanism of action. In 2010, it was revealed that thalidomide exerts its effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[] This binding event alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2]

This discovery of thalidomide as a "molecular glue" was a watershed moment for the burgeoning field of targeted protein degradation. Researchers quickly realized that thalidomide and its more potent and less toxic analogs, lenalidomide (B1683929) and pomalidomide, could be harnessed as powerful ligands to recruit the CRBN E3 ligase for the targeted degradation of other proteins of interest. This realization paved the way for the development of thalidomide-based PROTACs.

The Anatomy of a PROTAC: A Tripartite Alliance for Degradation

A PROTAC is a heterobifunctional molecule composed of three key components:

-

A "warhead" ligand that binds to the target protein of interest (POI).

-

An E3 ligase ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the warhead and the E3 ligase ligand.

The linker is not a passive spacer; its length, rigidity, and attachment points are critical for facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase. This ternary complex is the cornerstone of PROTAC efficacy, as it brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Quantitative Analysis of Thalidomide-Based PROTACs

The efficacy of PROTACs is assessed using several key quantitative parameters. The most common are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). Binding affinities (Kd) of the PROTAC for both the target protein and the E3 ligase are also crucial for understanding its mechanism of action.

Below are tables summarizing the quantitative data for several key thalidomide-based PROTACs.

| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [3] |

| dBET1 | Thalidomide derivative | BRD4 | MV4;11 | ~3 | > 90 | [4] |

| ZB-S-29 | Thalidomide | SHP2 | - | 6.02 | > 90 | [5] |

| NC-1 | Thalidomide derivative | BTK | Mino | 2.2 | 97 | [4] |

| Thalidomide-PEG-BRD4 PROTAC | Thalidomide | BRD4 | HeLa | 15 | > 95 | [6] |

Table 1: Degradation Potency of Selected Thalidomide-Based PROTACs

| Ligand | E3 Ligase | Binding Affinity (Kd) | Reference(s) |

| Thalidomide | CRBN | ~250 nM | [7] |

| Pomalidomide | CRBN | ~157-250 nM | [8] |

Table 2: Binding Affinities of Thalidomide and Pomalidomide to CRBN

| PROTAC | Target | Species | Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference(s) |

| ARV-110 (AR PROTAC) | Androgen Receptor | Rat | IV (2 mg/kg) | 1350 | 0.08 | 1060 | 2.1 | [9] |

| ARV-471 (ER PROTAC) | Estrogen Receptor | Rat | IV (2 mg/kg) | 890 | 0.08 | 1120 | 2.8 | [9] |

Table 3: Pharmacokinetic Parameters of Clinical-Stage Thalidomide-Based PROTACs

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the intricate processes involved in thalidomide-based PROTAC discovery and development, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Mechanism of action of a thalidomide-based PROTAC.

Caption: Historical development of thalidomide-based PROTACs.

Caption: Experimental workflow for PROTAC evaluation.

The Evolution of Linker Chemistry

The linker is a critical determinant of a PROTAC's success. Its chemical composition, length, and the points at which it is attached to the warhead and the E3 ligase ligand all profoundly influence the stability and geometry of the ternary complex. Early thalidomide-based PROTACs often utilized simple alkyl or polyethylene (B3416737) glycol (PEG) linkers.[7] Over time, more sophisticated linker chemistries have been developed to optimize PROTAC properties.

Common Linker Chemistries:

-

Alkyl Chains: Provide flexibility but can have poor solubility.

-

PEG Linkers: Enhance solubility and can improve pharmacokinetic properties.[7]

-

Click Chemistry: The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for efficient and modular PROTAC synthesis.[10]

-

Amide Bonds: A common and robust method for connecting linker components.[10]

Linker Attachment Points:

The position of linker attachment on the thalidomide scaffold is crucial. The phthalimide (B116566) ring of thalidomide offers several potential attachment points. Early studies often involved modification at the 4- or 5-position of the phthalimide ring.[2][11] The choice of attachment point can impact the binding to CRBN and the orientation of the target protein in the ternary complex. For pomalidomide, the amino group on the phthalimide ring provides a convenient and frequently used attachment point that often directs the linker away from the CRBN binding interface.[12]

Experimental Protocols

A rigorous and standardized set of experimental protocols is essential for the development and characterization of thalidomide-based PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: Quantitative Western Blotting for Protein Degradation

This protocol is used to determine the DC50 and Dmax of a PROTAC.

1. Cell Culture and Treatment:

- Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

- Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.

- Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.

- Treat the cells with the PROTAC dilutions and vehicle control for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

- After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Immunoblotting:

- Normalize the protein concentration of all samples.

- Prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

- Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

- Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

4. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Quantify the band intensities using image analysis software.

- Normalize the target protein band intensity to the loading control.

- Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]

Protocol 2: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.

1. Reagents:

- E1 activating enzyme

- E2 conjugating enzyme (e.g., UBE2D2)

- CRL4^CRBN^ E3 ligase complex

- Ubiquitin

- ATP

- Target protein of interest (POI)

- PROTAC

- Ubiquitination buffer

2. Reaction Setup:

- On ice, combine the E1, E2, E3, ubiquitin, ATP, and POI in the ubiquitination buffer.

- Add the PROTAC or vehicle control (DMSO) to the reaction mixture.

- Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

3. Analysis:

- Stop the reaction by adding SDS-PAGE loading buffer.

- Separate the reaction products by SDS-PAGE.

- Perform a Western blot using an antibody against the POI.

- The appearance of a high-molecular-weight smear or ladder of bands above the unmodified POI indicates polyubiquitination.[14]

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol measures the formation of the ternary complex in real-time.

1. Immobilization:

- Immobilize the purified CRBN E3 ligase onto a sensor chip.

2. Binary Interaction Analysis:

- Inject a series of concentrations of the PROTAC over the immobilized CRBN to determine the binary binding affinity (Kd).

- In a separate experiment, inject a series of concentrations of the target protein over the immobilized CRBN to confirm no direct interaction.

3. Ternary Complex Analysis:

- Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

- Inject these solutions over the immobilized CRBN.

- An enhanced binding response compared to the binary PROTAC-CRBN interaction indicates the formation of the ternary complex.

4. Data Analysis:

- Analyze the sensorgrams using appropriate software to determine the kinetics (kon, koff) and affinity (Kd) of the interactions.[8][]

Conclusion: A Bright Future Built on a Storied Past

The journey of thalidomide from a source of medical disaster to a key that unlocked a new therapeutic paradigm is a testament to the power of scientific inquiry. The development of thalidomide-based PROTACs represents a significant leap forward in our ability to drug the "undruggable" proteome. By hijacking the cell's natural protein disposal machinery, these innovative molecules offer the potential to treat a wide range of diseases, from cancer to neurodegenerative disorders. The continued evolution of linker technology, coupled with a deeper understanding of the structural and dynamic nature of the ternary complex, promises to yield even more potent and selective protein degraders in the future. The legacy of thalidomide, once a cautionary tale, is now a story of redemption and a beacon of hope for the future of medicine.

References

- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to E3 Ligase Recruitment with Thalidomide-5-PEG4-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase using Thalidomide-5-PEG4-NH2. This molecule is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to induce the degradation of specific target proteins. This document details the underlying molecular mechanisms, presents quantitative binding data, outlines key experimental protocols, and provides visual representations of the critical pathways and workflows.

Introduction to Cereblon and Thalidomide-Based PROTACs

Thalidomide (B1683933) and its derivatives, known as immunomodulatory imide drugs (IMiDs), exert their therapeutic and teratogenic effects by binding to Cereblon (CRBN).[1] CRBN is the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] The binding of an IMiD to CRBN allosterically modifies the substrate-binding pocket, leading to the recruitment and subsequent ubiquitination of "neosubstrates" that are not endogenous targets of the ligase.[1][3]

PROTAC technology leverages this mechanism by using a heterobifunctional molecule that consists of a CRBN-binding ligand (like thalidomide) and a ligand for a protein of interest (POI), connected by a chemical linker.[4][5] Thalidomide-5-PEG4-NH2 is a pre-synthesized E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety for CRBN engagement and a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine.[4][6] This amine group serves as a convenient chemical handle for conjugation to a POI ligand, thereby facilitating the creation of a PROTAC.[7]

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step for the proximity-induced ubiquitination and subsequent degradation of the POI by the 26S proteasome.[7][8]

The CRL4^CRBN^ E3 Ubiquitin Ligase Complex

The CRL4^CRBN^ complex is a multi-subunit E3 ubiquitin ligase.[9] Its primary components are:

-

Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex.[9]

-

Regulator of Cullins 1 (Roc1) or RING-Box Protein 1 (RBX1): A RING finger protein that binds to the C-terminus of CUL4 and recruits the E2 ubiquitin-conjugating enzyme.[2][10]

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor, CRBN, to the CUL4 scaffold.[1][11]

-

Cereblon (CRBN): The substrate receptor that provides specificity for target protein binding.[1][11]

Thalidomide and its analogs bind within a tri-tryptophan pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN.[11][12] This binding event modulates the interaction of CRBN with its native substrates and induces the recruitment of neosubstrates.[1]

Quantitative Binding Affinity Data

The binding affinity of thalidomide and its derivatives to CRBN is a critical parameter for the design of effective PROTACs. Various biophysical and biochemical assays have been employed to quantify these interactions. The (S)-enantiomer of thalidomide generally exhibits a stronger binding affinity to CRBN compared to the (R)-enantiomer.[1][12]

| Compound | Assay | Affinity Constant | Source |

| (S)-Thalidomide | TR-FRET | IC50 = 11.0 nM | [13] |

| (R)-Thalidomide | TR-FRET | IC50 = 200.4 nM | [13] |

| Racemic Thalidomide | TR-FRET | IC50 = 22.4 nM | [13] |

| Racemic Thalidomide | FP | IC50 = 404.6 nM | [13] |

| Lenalidomide | TR-FRET | IC50 = 8.9 nM | [13] |

| Lenalidomide | ITC (CRBN-DDB1) | K_D_ = 0.64 µM | [14] |

| Pomalidomide | TR-FRET | IC50 = 6.4 nM | [13] |

Core Signaling and Experimental Workflow Diagrams

CRL4^CRBN^-Mediated Ubiquitination Pathway

The following diagram illustrates the signaling cascade of the CRL4^CRBN^ E3 ligase complex, leading to the ubiquitination of a target protein upon recruitment by a thalidomide-based PROTAC.

Caption: CRL4^CRBN^ ubiquitination pathway induced by a thalidomide-based PROTAC.

Experimental Workflow for Assessing E3 Ligase Recruitment

This diagram outlines a typical experimental workflow to confirm the recruitment of an E3 ligase and subsequent degradation of a target protein by a PROTAC.

Caption: Workflow for validating PROTAC-mediated, CRBN-dependent protein degradation.

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the PROTAC-dependent interaction between the POI and CRBN.

Materials:

-

Cells expressing the POI and CRBN.

-

PROTAC molecule (e.g., synthesized from Thalidomide-5-PEG4-NH2).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against the POI or an epitope tag (e.g., HA, FLAG).

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., Laemmli sample buffer).

-

Western blot reagents.

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with the PROTAC molecule or vehicle (DMSO) for the desired time (e.g., 2-4 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-POI) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with cold wash buffer to remove non-specific binders.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the POI and CRBN to detect the co-immunoprecipitated proteins. An increased CRBN signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.

In-Cell Western for Quantifying Protein Degradation

This is a high-throughput method to quantify the degradation of the POI.

Materials:

-

384-well plates.

-

PROTAC molecule.

-

Primary antibodies against the POI and a loading control (e.g., Vinculin, GAPDH).

-

Fluorescently-labeled secondary antibodies (e.g., IRDye 800CW and 680RD).

-

Blocking buffer (e.g., Odyssey Blocking Buffer).

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

-

Imaging system (e.g., LI-COR Odyssey).

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 384-well plate. After adherence, treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS.

-

Permeabilize cells with permeabilization buffer.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding sites with blocking buffer.

-

Incubate with a cocktail of primary antibodies (anti-POI and anti-loading control) overnight at 4°C.

-

Wash the plate.

-

Incubate with a cocktail of fluorescently-labeled secondary antibodies in the dark.

-

-

Imaging and Analysis:

-

Wash the plate and allow it to dry.

-

Scan the plate using an imaging system.

-

Quantify the fluorescence intensity for the POI and the loading control. Normalize the POI signal to the loading control signal.

-

Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay can be used to measure the binding affinity of the PROTAC to CRBN and to assess the formation of the ternary complex.

Materials:

-

Recombinant tagged CRBN (e.g., His-tagged).

-

Terbium-conjugated anti-tag antibody (e.g., anti-His-Tb).

-

Fluorescently labeled POI or a fluorescently labeled small molecule tracer that binds the POI.

-

PROTAC molecule.

-

Assay buffer.

-

Low-volume 384-well plates.

-

TR-FRET plate reader.

Procedure (for ternary complex formation):

-

Reaction Setup: In a 384-well plate, add recombinant His-CRBN, the PROTAC at various concentrations, and the fluorescently labeled POI.

-

Incubation: Incubate the mixture to allow for ternary complex formation.

-

Detection: Add the anti-His-Tb antibody.

-

Measurement: After a final incubation period, measure the TR-FRET signal on a compatible plate reader. An increase in the FRET signal with increasing PROTAC concentration indicates the formation of the ternary complex.

-

Data Analysis: Plot the FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation.

Conclusion

Thalidomide-5-PEG4-NH2 serves as a versatile and crucial tool for the development of CRBN-recruiting PROTACs. A thorough understanding of the CRL4^CRBN^ E3 ligase complex, coupled with robust quantitative and mechanistic assays, is essential for the rational design and optimization of these novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers in the field of targeted protein degradation to effectively utilize this technology in their drug discovery efforts.

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 9. The Cullin 4A/B-DDB1-Cereblon E3 Ubiquitin Ligase Complex Mediates the Degradation of CLC-1 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. spring8.or.jp [spring8.or.jp]

- 12. researchgate.net [researchgate.net]

- 13. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Foundational Role of Cereblon-Binding Linkers in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to target proteins previously considered "undruggable." At the heart of this technology lies the strategic hijacking of the ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A critical component of a PROTAC is the E3 ligase-binding ligand, and among the most successfully utilized is the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides a foundational literature review on Cereblon-binding linkers, delving into their evolution, the structure-activity relationships that govern their efficacy, and the experimental methodologies crucial for their characterization.

Cereblon, a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, has been a focal point for PROTAC development due to the availability of well-characterized small molecule ligands, primarily derived from immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933), lenalidomide, and pomalidomide.[1][2] These ligands act as molecular glues, inducing a neomorphic interaction between CRBN and its native or non-native substrates, leading to their ubiquitination and subsequent degradation.[3][4] The linker component of a PROTAC, which connects the CRBN-binding moiety to the target protein-binding ligand, is not merely a passive tether but plays a pivotal role in determining the overall efficacy, selectivity, and physicochemical properties of the degrader molecule.[5][6]

This guide will explore the foundational literature, presenting key quantitative data in structured tables for comparative analysis, detailing essential experimental protocols, and visualizing complex biological and experimental workflows through diagrams.

Evolution of Cereblon Binders: From IMiDs to Novel Scaffolds

The first generation of CRBN-binding linkers was dominated by derivatives of thalidomide and its analogs. While instrumental in validating the PROTAC concept for CRBN, these IMiD-based linkers possess inherent liabilities, including chemical instability and the potential for off-target degradation of "neosubstrates" like IKZF1 and IKZF3.[7][8][9]

The Challenge of Instability

A significant drawback of phthalimide-based CRBN ligands is their susceptibility to hydrolysis.[7][10] This instability can impact the reliability of in vitro assays and limit the in vivo efficacy of PROTACs.[11] Research has shown that the attachment point of the linker to the phthalimide (B116566) core significantly influences the stability of the resulting PROTAC.[9]

Emergence of Novel, More Stable Scaffolds

To address the limitations of IMiD-based linkers, significant research efforts have been directed towards the discovery and development of novel, non-phthalimide CRBN binders. These next-generation binders aim to improve chemical stability, modulate neosubstrate recruitment, and enhance binding affinity.[7][8][10] One promising class of novel binders is the conformationally-locked benzamide-type derivatives, which have demonstrated enhanced chemical stability and a favorable selectivity profile.[7][8]

Quantitative Analysis of Cereblon-Binding Linkers

The following tables summarize key quantitative data from foundational studies on Cereblon-binding linkers, focusing on binding affinity, degradation efficiency, and stability.

Table 1: Binding Affinity of Cereblon Ligands

| Compound/Ligand | CRBN Binding Affinity (KD, nM) | Assay Method | Reference |

| Thalidomide | ~180 | Isothermal Titration Calorimetry (ITC) | [2] |

| Pomalidomide | ~30 | ITC | [2] |

| Lenalidomide | ~250 | ITC | [2] |

| Novel Benzamide Derivative | 2.5 | Surface Plasmon Resonance (SPR) | [7] |

Table 2: Degradation Efficiency of PROTACs Utilizing Different CRBN Binders

| PROTAC | Target Protein | DC50 (nM) | Cell Line | CRBN Binder | Reference |

| dBET1 | BRD4 | 8 | 293T | Pomalidomide | [2] |

| ARD-266 | AR | 0.5 | LNCaP | VHL-g (weak VHL binder) | [2] |

| Novel Benzamide-PROTAC | BRD4 | 1 | HeLa | Benzamide | [7] |

Table 3: Stability of Cereblon-Based PROTACs

| PROTAC | Linker Attachment Point | Half-life (t1/2) in buffer (pH 7.4) | Reference |

| Thalidomide-based | C4-position of phthalimide | More stable | [9] |

| Thalidomide-based | C5-position of phthalimide | Less stable | [9] |

| Lenalidomide-based | C4-position of isoindolinone | Generally more stable than thalidomide-based | [9] |

Key Experimental Protocols

The characterization of Cereblon-binding linkers and the resulting PROTACs relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

Objective: To quantify the formation of the ternary complex between the target protein, PROTAC, and Cereblon.

Materials:

-

Purified recombinant target protein (e.g., His6-FKBP12)

-

Purified recombinant Cereblon E3 ligase complex

-

PROTAC of interest

-

Terbium-labeled anti-His antibody (donor fluorophore)

-

Fluorescein-labeled anti-CRBN antibody (acceptor fluorophore)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the PROTAC in the assay buffer.

-

In a 384-well plate, add a fixed concentration of the target protein and the Cereblon complex.

-

Add the serially diluted PROTAC to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

-

Add the terbium-labeled anti-His antibody and the fluorescein-labeled anti-CRBN antibody to each well.

-

Incubate the plate in the dark at room temperature for another specified time (e.g., 60 minutes).

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is proportional to the amount of ternary complex formed.

Protocol 2: Cellular Degradation Assay (Western Blot)

Objective: To determine the concentration-dependent degradation of the target protein induced by a PROTAC.

Materials:

-

Cell line expressing the target protein (e.g., MM.1S)

-

PROTAC of interest

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

-

Wash the cells with PBS and lyse them using lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and probe with primary antibodies against the target protein and a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key concepts.

Caption: PROTAC Mechanism of Action with Cereblon.

Caption: A typical workflow for PROTAC development.

References

- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. asset.library.wisc.edu [asset.library.wisc.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Characteristics of PEGylated Thalidomide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and biological evaluation of PEGylated thalidomide (B1683933) derivatives. These compounds have garnered significant interest, particularly as components of Proteolysis Targeting Chimeras (PROTACs), owing to their ability to recruit the E3 ubiquitin ligase Cereblon (CRBN) to target proteins for degradation. This guide details the synthesis and characterization of these derivatives, their physicochemical properties, and their effects on key signaling pathways.

Chemical Synthesis and Characterization

The synthesis of PEGylated thalidomide derivatives typically involves the modification of the thalidomide core, often at the 4-position of the phthalimide (B116566) ring, with a polyethylene (B3416737) glycol (PEG) linker. This PEG linker can be of varying lengths and may terminate in various functional groups to facilitate conjugation to other molecules, such as ligands for target proteins in the context of PROTACs.

A common synthetic route involves a two-step process starting from 4-hydroxythalidomide.[1]

Synthesis of Thalidomide-O-PEG3-alcohol

Experimental Protocol: Synthesis of Thalidomide-O-PEG3-alcohol [1]

-

Materials:

-

4-Hydroxythalidomide

-

2-(2-(2-chloroethoxy)ethoxy)ethanol

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

To a solution of 4-hydroxythalidomide (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 20 minutes.

-

Add 2-(2-(2-chloroethoxy)ethoxy)ethanol (1.2 equivalents) to the reaction mixture.

-

Heat the reaction to 80°C and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to yield Thalidomide-O-PEG3-alcohol as a white solid.

-

Characterization

The structural identity and purity of PEGylated thalidomide derivatives are confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1]

Experimental Protocol: Characterization [1]

-

¹H and ¹³C NMR Spectroscopy:

-

Record NMR spectra on a 400 MHz spectrometer.

-

Dissolve the sample in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Report chemical shifts in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

-

Mass Spectrometry:

-

Obtain high-resolution mass spectra (HRMS) using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

Dissolve the sample in methanol for direct infusion into the mass spectrometer.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Determine purity by reverse-phase HPLC using a C18 column (e.g., 150 × 4.6mm).[2]

-

Use a mobile phase consisting of a gradient of acetonitrile (B52724) in water with 0.1% formic acid.[1]

-

Monitor the eluent with a UV detector at an appropriate wavelength (e.g., 220 nm or 297 nm).[2][3]

-

Quantitative Data

The following tables summarize key quantitative data for a representative PEGylated thalidomide derivative, Thalidomide-O-PEG3-alcohol, as well as for the parent compound, thalidomide, for comparison.

Table 1: Physicochemical and Analytical Data for Thalidomide-O-PEG3-alcohol

| Parameter | Value | Reference |

| Chemical Formula | C₁₉H₂₂N₂O₇ | [1] |

| Molecular Weight | 390.39 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (HPLC) | >98% | [1] |

| Melting Point | 145-148 °C | [1] |

Table 2: ¹H NMR Spectroscopic Data for Thalidomide-O-PEG3-alcohol (400 MHz, DMSO-d₆) [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 11.10 | s | 1H | NH (glutarimide) |

| 7.65 | d, J=8.4 Hz | 1H | Ar-H |

| 7.30 | t, J=7.8 Hz | 1H | Ar-H |

| 7.15 | d, J=7.2 Hz | 1H | Ar-H |

| 5.10 | dd, J=12.8, 5.2 Hz | 1H | CH (glutarimide) |

| 4.60 | t, J=5.6 Hz | 1H | OH |